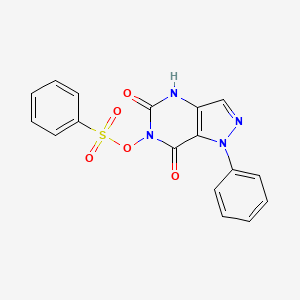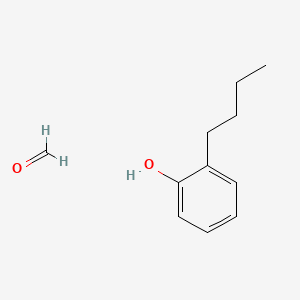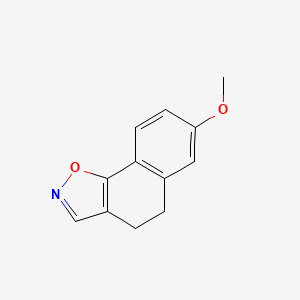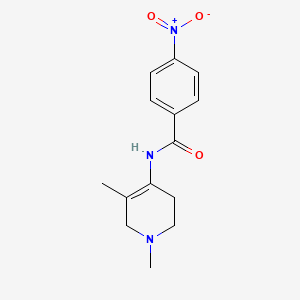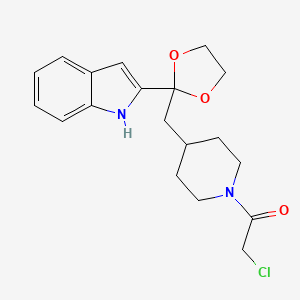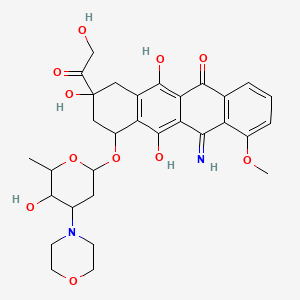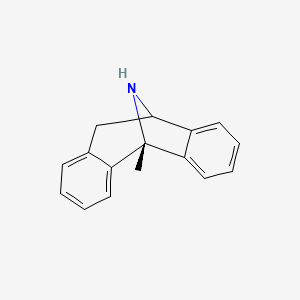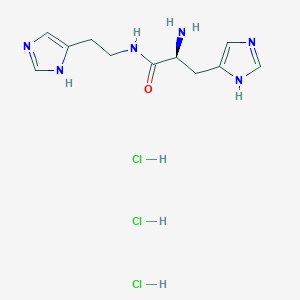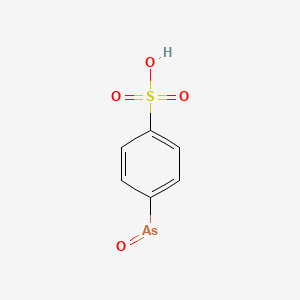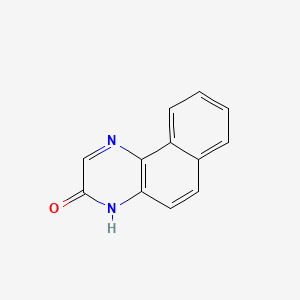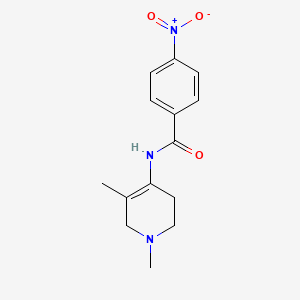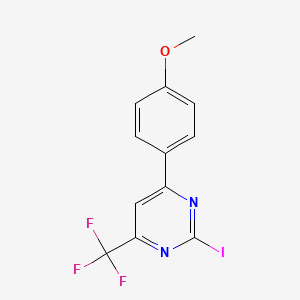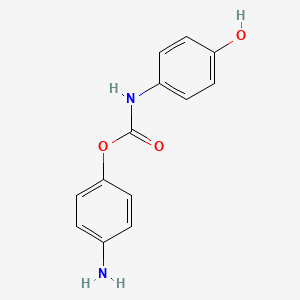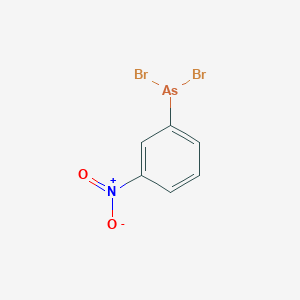
Dibromo-(3-nitrophenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 400118 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
NSC 400118, like many organic compounds, can undergo various types of chemical reactions. These reactions include:
Oxidation: NSC 400118 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions of NSC 400118 can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines, depending on the starting material.
Substitution: NSC 400118 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
NSC 400118 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 400118 is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, NSC 400118 is used to study cellular processes and molecular interactions. It may serve as a probe or marker in biochemical assays.
Medicine: NSC 400118 has potential applications in medicine, particularly in drug discovery and development. It may be investigated for its therapeutic effects and interactions with biological targets.
Industry: In industrial applications, NSC 400118 can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties may enhance the performance and efficiency of industrial processes.
Mechanism of Action
For example, NSC 400118 may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
NSC 400118 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound is known for its anticancer properties and is used in cancer research.
NSC 725776 (Indimitecan): Another compound with anticancer activity, Indimitecan is being investigated for its potential in cancer therapy.
NSC 724998 (Indotecan): Indotecan is also studied for its anticancer effects and has shown promise in preclinical studies.
Compared to these compounds, NSC 400118 may have distinct chemical properties, biological activities, and potential applications. Its uniqueness lies in its specific chemical structure and the resulting interactions with molecular targets.
Conclusion
NSC 400118 is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and potential uses. Further research is needed to fully elucidate its mechanism of action and explore its applications in greater detail.
Properties
CAS No. |
7404-64-0 |
|---|---|
Molecular Formula |
C6H4AsBr2NO2 |
Molecular Weight |
356.83 g/mol |
IUPAC Name |
dibromo-(3-nitrophenyl)arsane |
InChI |
InChI=1S/C6H4AsBr2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H |
InChI Key |
PWSSBRRMSIOJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


